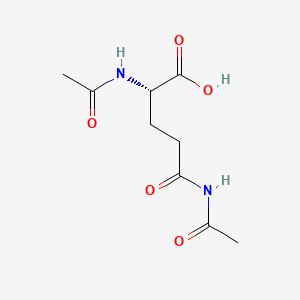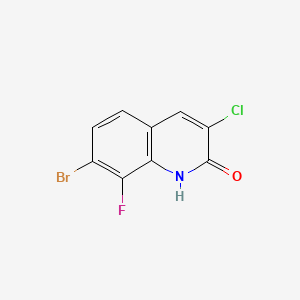
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one is a chemical compound with the molecular formula C9H5BrClFN2 and a molecular weight of 275.51 g/mol . This compound belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of quinoline derivatives followed by specific substitution reactions to introduce the bromo, chloro, and fluoro groups at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo, chloro, and fluoro) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3-chloroquinolin-2(1H)-one
- 7-Bromo-8-fluoroquinolin-2(1H)-one
- 3-Chloro-8-fluoroquinolin-2(1H)-one
Uniqueness
7-Bromo-3-chloro-8-fluoroquinolin-2(1H)-one is unique due to the specific combination of bromo, chloro, and fluoro substituents on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H4BrClFNO |
|---|---|
Molecular Weight |
276.49 g/mol |
IUPAC Name |
7-bromo-3-chloro-8-fluoro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H4BrClFNO/c10-5-2-1-4-3-6(11)9(14)13-8(4)7(5)12/h1-3H,(H,13,14) |
InChI Key |
OOPQGRBRCZQONJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=C(C(=O)N2)Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


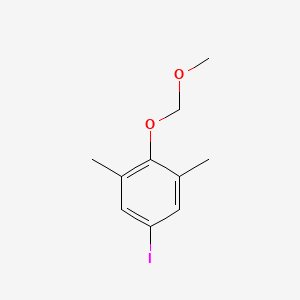
![4-[4-(Ethylamino)phenyl]sulfonylaniline](/img/structure/B14017021.png)

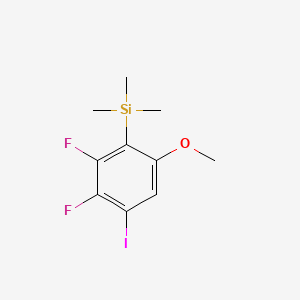
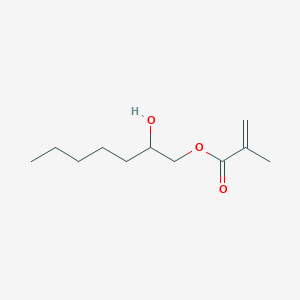

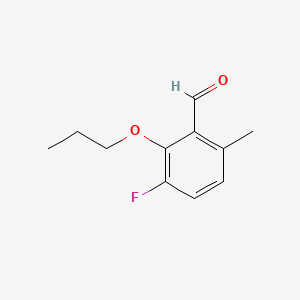
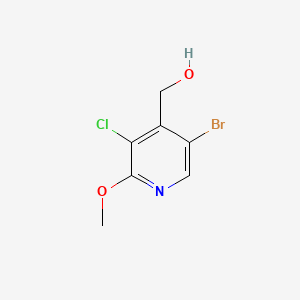

![4-Hydroxy-2,7,7-trimethyl-1,3,4,6,8,9-hexahydropyrido[3,4-b]indol-5-one](/img/structure/B14017048.png)
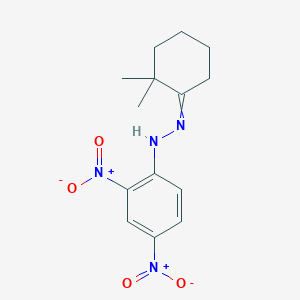
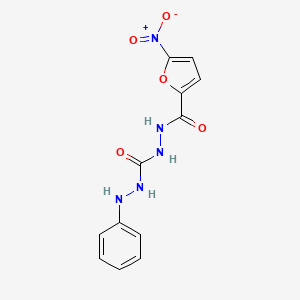
![2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14017067.png)
